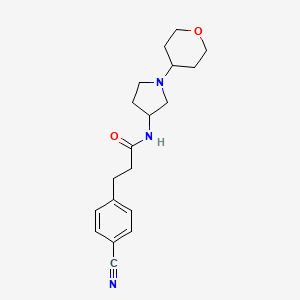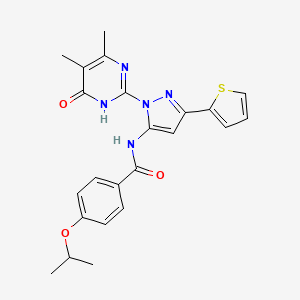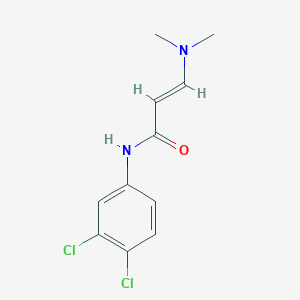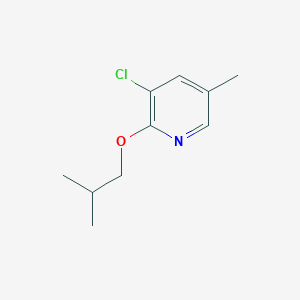![molecular formula C15H14BrNO4 B2690610 [2-(2,6-Dimethylanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate CAS No. 386277-09-4](/img/structure/B2690610.png)
[2-(2,6-Dimethylanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(2,6-Dimethylanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate, also known as DABCO-BF, is a novel organic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has a unique chemical structure that allows it to interact with various biological systems, making it an attractive candidate for studying biological processes and developing new therapeutic agents.
Wissenschaftliche Forschungsanwendungen
Structure-Activity Relationship and Molecular Mechanisms
Studies on structurally related compounds, such as ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate and its analogues, have explored their potential as anticancer agents, particularly for overcoming drug resistance in cancer cells. These studies focus on understanding the structure-activity relationship (SAR) and molecular mechanisms by which these compounds act, highlighting their significance in developing treatments for cancers with multiple drug resistance (Das et al., 2009).
Palladium-Catalysed Direct Heteroarylations
Research into the palladium-catalysed direct arylation of heteroaromatics using esters as blocking groups has provided a method for synthesizing biheteroaryls. This approach utilizes substrates like methyl 5-bromo-2-furoate and ethyl 5-bromothiophene-2-carboxylate, facilitating the formation of biheteroaryls in high yields and showcasing the versatility of bromofuran derivatives in organic synthesis (Fu et al., 2012).
Synthesis and Application of Chiral Amino Alcohols
The synthesis of chiral amino alcohols from L-Leucine, involving bromination and formylation steps, exemplifies the application of brominated compounds in creating chiral solvating agents. These agents have been evaluated for their effectiveness with chiral carboxylic acids like ibuprofen and mandelic acid, demonstrating the importance of brominated derivatives in stereochemical analysis and resolution (Li Yuan-yuan, 2011).
Fluorescence Derivatization for HPLC
The use of brominated compounds as fluorescence derivatization reagents for carboxylic acids in high-performance liquid chromatography (HPLC) highlights their utility in analytical chemistry. These reagents allow for the selective and sensitive detection of carboxylic acids, showcasing the role of brominated derivatives in enhancing analytical methodologies (Yamaguchi et al., 1985).
Eigenschaften
IUPAC Name |
[2-(2,6-dimethylanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO4/c1-9-4-3-5-10(2)14(9)17-13(18)8-20-15(19)11-6-7-12(16)21-11/h3-7H,8H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYCPYHGFQHGSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)COC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-methoxyphenyl)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)propanamide](/img/structure/B2690529.png)
![[(3-Bromophenyl)carbamoyl]methyl 2-phenylbutanoate](/img/structure/B2690532.png)
![5-((3-Bromophenyl)(4-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2690533.png)
![6-[4-(5-Bromopyrimidin-2-yl)-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2690534.png)




![6,7-Bis(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B2690540.png)
![3-[[1-[(6-Methylpyridin-2-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2690541.png)
![Methyl 2-amino-5-[3-(trifluoromethyl)phenyl]benzoate](/img/structure/B2690543.png)
![2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2690548.png)

